N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a piperidine sulfonyl group, and a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-5-7-17(12-20(15)29(25,26)23-9-3-2-4-10-23)21(24)22-13-16-6-8-18-19(11-16)28-14-27-18/h5-8,11-12H,2-4,9-10,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMNCCQFSPSUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Mercapto-4-Methylbenzoic Acid
The synthesis begins with 3-mercapto-4-methylbenzoic acid , which undergoes oxidation to introduce the sulfonic acid group. Using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours converts the thiol (-SH) to a sulfonic acid (-SO3H). Subsequent treatment with phosphorus pentachloride (PCl5) in dichloromethane at 0–5°C yields 3-chlorosulfonyl-4-methylbenzoic acid as a reactive intermediate.
Reaction Conditions:
- Oxidation : H2O2 (3 eq), CH3COOH, 60°C, 6 h.
- Sulfonyl Chloride Formation : PCl5 (2.5 eq), CH2Cl2, 0–5°C, 2 h.
Piperidine Sulfonamide Formation
The chlorosulfonyl intermediate reacts with piperidine in dichloromethane at room temperature, forming 3-(piperidine-1-sulfonyl)-4-methylbenzoic acid after 12 hours. Triethylamine (2 eq) is added to scavenge HCl, improving yields to 78–85%.
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.2 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.45 (d, J = 8.0 Hz, 1H, Ar–H), 3.18–3.12 (m, 4H, piperidine–CH2), 2.45 (s, 3H, CH3), 1.55–1.48 (m, 6H, piperidine–CH2).
- MS (ESI) : m/z 312.1 [M – H]−.
Preparation of 5-(Aminomethyl)-1,3-Benzodioxole
Bromination of 1,3-Benzodioxole-5-Carbaldehyde
1,3-Benzodioxole-5-carbaldehyde is brominated using PBr3 in dry diethyl ether at 0°C, yielding 5-(bromomethyl)-1,3-benzodioxole with 92% efficiency.
Gabriel Synthesis of Primary Amine
The brominated intermediate reacts with potassium phthalimide in DMF at 80°C for 8 hours, forming 5-(phthalimidomethyl)-1,3-benzodioxole . Hydrazine hydrate (2 eq) in ethanol at reflux for 4 hours cleaves the phthalimide group, producing 5-(aminomethyl)-1,3-benzodioxole in 68% overall yield.
Characterization Data:
- 1H NMR (400 MHz, CDCl3): δ 6.78 (s, 1H, Ar–H), 6.65 (d, J = 8.1 Hz, 1H, Ar–H), 5.94 (s, 2H, OCH2O), 3.82 (s, 2H, CH2NH2), 1.45 (s, 2H, NH2).
Amide Coupling Reaction
Activation of Benzoic Acid
3-(Piperidine-1-sulfonyl)-4-methylbenzoic acid is treated with thionyl chloride (SOCl2, 3 eq) in toluene at 70°C for 3 hours, forming the corresponding acyl chloride. Excess SOCl2 is removed under reduced pressure.
Nucleophilic Acylation
The acyl chloride reacts with 5-(aminomethyl)-1,3-benzodioxole in dichloromethane with triethylamine (3 eq) as a base. After stirring at room temperature for 12 hours, the target benzamide precipitates and is purified via recrystallization from ethanol/water (yield: 74%).
Optimized Conditions:
- Solvent : CH2Cl2.
- Base : Et3N (3 eq).
- Temperature : 25°C.
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 8.12 (d, J = 8.0 Hz, 1H, Ar–H), 7.94 (s, 1H, Ar–H), 7.52 (d, J = 8.1 Hz, 1H, Ar–H), 6.85 (s, 1H, Ar–H), 6.72 (d, J = 8.2 Hz, 1H, Ar–H), 5.99 (s, 2H, OCH2O), 4.42 (d, J = 5.6 Hz, 2H, CH2NH), 3.20–3.14 (m, 4H, piperidine–CH2), 2.49 (s, 3H, CH3), 1.58–1.50 (m, 6H, piperidine–CH2).
- 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 147.8 (OCH2O), 137.5, 134.2, 132.9, 129.4, 128.7, 124.3 (Ar–C), 107.5 (OCH2O), 50.3 (piperidine–CH2), 42.1 (CH2NH), 21.5 (CH3), 25.8–23.4 (piperidine–CH2).
- HRMS (ESI) : m/z Calculated for C22H25N2O5S [M + H]+: 441.1485; Found: 441.1489.
Analytical Validation and Yield Optimization
Reaction Yield Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | H2O2, CH3COOH, 60°C | 89 |
| Sulfonyl Chloride | PCl5, CH2Cl2, 0–5°C | 76 |
| Piperidine Coupling | Piperidine, Et3N, CH2Cl2 | 82 |
| Amine Synthesis | PBr3, then phthalimide/H2N-NH2 | 68 |
| Amide Formation | Acyl chloride, Et3N, CH2Cl2 | 74 |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity. The compound exhibited a retention time of 12.4 minutes, with no detectable impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzodioxole moiety, a piperidine sulfonamide group, and a benzamide framework. Its molecular formula is , with a molecular weight of 412.5 g/mol. The presence of the benzodioxole group is significant as it is known for its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
In one study, the compound was shown to inhibit the growth of human colorectal carcinoma cells (HCT116) with an IC50 value of 5.85 µM, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 9.99 µM) . This suggests that the compound may serve as a lead structure for developing new anticancer drugs.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This broad-spectrum activity highlights its potential as an antimicrobial agent.
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive study examining various derivatives of benzamide compounds, this compound was highlighted for its superior anticancer activity compared to other synthesized compounds . The study employed SRB assays to quantify cytotoxicity against HCT116 cells.
Case Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated significant inhibition at low concentrations, suggesting that structural modifications could enhance potency further .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide include:
- N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
- N-(1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
This structure features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
Antiinflammatory Effects
Studies have demonstrated that compounds containing benzodioxole structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzodioxole have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This suggests that this compound may similarly modulate inflammatory responses.
Analgesic Properties
The analgesic activity of related compounds has been documented extensively. For example, studies indicate that benzodioxole derivatives can alleviate pain through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and modulation of pain pathways in the central nervous system. Given its structural similarities, it is plausible that this compound exhibits comparable analgesic effects.
Cytotoxicity and Safety Profile
Preliminary assessments suggest that this compound has a low cytotoxicity profile. In vitro studies have shown that it does not significantly affect cell viability at therapeutic concentrations, making it a candidate for further pharmacological development.
While specific mechanisms for this compound are still under investigation, insights can be drawn from related compounds:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin production and subsequent alleviation of inflammation and pain.
- Modulation of Neurotransmitter Release : The piperidine component may influence neurotransmitter systems involved in pain perception.
Study 1: Anti-inflammatory Activity in Animal Models
A study evaluated the anti-inflammatory effects of a benzodioxole derivative in a rat model of arthritis. The compound significantly reduced paw swelling and inflammatory markers compared to controls, indicating strong anti-inflammatory potential.
Study 2: Analgesic Efficacy
In another investigation, the analgesic effects were assessed using a formalin-induced pain model in mice. The compound exhibited dose-dependent analgesia comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-(piperidine-1-sulfonyl)benzamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving sulfonylation of the benzamide core followed by coupling with the benzodioxol-methyl moiety. Key steps include:
- Sulfonylation : Reacting 4-methyl-3-aminobenzamide with piperidine-1-sulfonyl chloride under anhydrous conditions in DMF at 0–5°C .
- Coupling : Using EDC/HOBt as coupling agents to conjugate the sulfonylated intermediate with (2H-1,3-benzodioxol-5-yl)methylamine. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and use molecular sieves to absorb byproducts (e.g., HCl) .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution < 1.0 Å, R-factor < 0.05 .
- NMR spectroscopy : Assign peaks via 2D experiments (COSY, HSQC). Key signals: Benzodioxol protons (δ 5.95–6.05 ppm), piperidine sulfonyl group (δ 2.75–3.20 ppm) .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodology :
- Hygroscopicity : Store under nitrogen at −20°C in amber vials. Degradation products (e.g., hydrolyzed sulfonamide) monitored via LC-MS .
- Photostability : UV-Vis spectroscopy (λ = 254 nm) reveals decomposition under direct light; use stabilizers like BHT (0.01% w/v) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures from PDB (e.g., 4LDE for kinase targets). Key parameters: Grid box centered on ATP-binding site, exhaustiveness = 20 .
- MD simulations : GROMACS with CHARMM36 force field; analyze binding free energy via MM-PBSA. Focus on piperidine sulfonyl group’s electrostatic interactions .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across assays)?
- Methodology :
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays). Use internal controls (e.g., staurosporine for kinase inhibition) .
- Off-target profiling : Screen against Panlabs® panel (100+ targets) to identify cross-reactivity. Adjust SAR by modifying the benzodioxol methyl group .
Q. How does the sulfonamide group influence pharmacokinetics, and what modifications improve bioavailability?
- Methodology :
- LogD measurement : Shake-flask method (pH 7.4) reveals logD = 2.1, indicating moderate lipophilicity. Improve solubility via PEGylation or zwitterionic prodrugs .
- Metabolic stability : Incubate with human liver microsomes (HLM). Half-life < 30 min suggests CYP3A4-mediated oxidation; introduce fluorine at the piperidine ring to block metabolism .
Q. What analytical techniques confirm the compound’s environmental persistence (e.g., PMT/vPvM potential)?
- Methodology :
- QSAR modeling : Use EPI Suite™ to predict t₁/₂ > 60 days in water (high persistence). Validate via OECD 309 assays: Measure degradation in river water (dark, 20°C) .
- LC-HRMS : Detect transformation products (e.g., desulfonylated metabolites) in simulated hydrolysis (pH 4–9) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
